molecular formula C28H23NO B2492731 (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one CAS No. 920030-46-2

(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one

Cat. No.: B2492731
CAS No.: 920030-46-2
M. Wt: 389.498
InChI Key: OEDJFAJIJMSAON-MUPYBJATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one is a synthetic organic compound characterized by a central piperidin-4-one ring system flanked by two naphthalene groups in a defined (E,E) configuration. This structure confers extended conjugation and potential for π-π stacking interactions, making it a molecule of interest in materials science for the development of organic semiconductors and non-linear optical materials. In biomedical research, piperidin-4-one derivatives are frequently investigated as key scaffolds in medicinal chemistry due to their wide range of biological activities. Specifically, such compounds are often explored for their antimicrobial and antifungal properties, as seen in studies on structurally related piperidin-4-one derivatives . Furthermore, the molecule's ability to interact with multiple biological targets, a mechanism observed in computational studies of other complex organic molecules for inhibiting biosynthetic pathways, suggests its potential as a multi-target ligand for probing enzymatic processes . Researchers can utilize this compound as a versatile building block for the synthesis of more complex chemical entities or as a core structure for developing novel pharmacological probes. This product is intended for research and development purposes strictly within a laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23NO/c1-29-18-24(16-22-12-6-10-20-8-2-4-14-26(20)22)28(30)25(19-29)17-23-13-7-11-21-9-3-5-15-27(21)23/h2-17H,18-19H2,1H3/b24-16+,25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDJFAJIJMSAON-MUPYBJATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C/C(=C\C2=CC=CC3=CC=CC=C23)/C(=O)/C(=C/C4=CC=CC5=CC=CC=C45)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one, with the CAS number 920030-46-2, is a synthetic derivative of piperidinone characterized by its unique naphthalene substituents. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications.

  • Molecular Formula : C28H23NO
  • Molecular Weight : 389.49 g/mol
  • Purity : Typically around 90% to 95% .

Biological Activity Overview

Research has indicated that this compound exhibits significant cytotoxic properties against various cancer cell lines. Its mechanism of action appears to involve selective toxicity towards malignant cells while sparing normal cell lines.

Cytotoxicity Studies

A study examined the cytotoxic effects of similar compounds, including derivatives of piperidinone, against neoplastic cell lines such as HSC-2, HSC-4, and HL-60. The results showed that many compounds in this class displayed submicromolar CC50 values against these cancer cells, indicating potent cytotoxic activity .

Compound TypeCC50 (µM)Selectivity for Cancer Cells
3,5-bis(benzylidene)piperidin-4-one< 1High
N-acyl analogsSubmicromolarModerate

The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. This is likely mediated through the inhibition of specific signaling pathways that are critical for cell survival and proliferation. For example, the presence of hydrophobic naphthalene groups enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies

  • Antitumor Activity : In vitro studies have demonstrated that this compound effectively inhibits the growth of various tumor cell lines. The selectivity towards cancer cells over normal cells suggests potential therapeutic applications in oncology.
  • Comparative Analysis : When compared to other piperidinone derivatives, this compound exhibited superior potency and selectivity profiles. This makes it a candidate for further development in drug formulation aimed at treating malignancies .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that piperidine derivatives can act as effective anticancer agents. For instance, related compounds containing the piperidine moiety have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival .

Neuropharmacological Effects

Given its structure, (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one may interact with neurotransmitter systems. Compounds with similar piperidine frameworks have been reported to affect dopamine and norepinephrine transporters, suggesting potential applications in treating neurological disorders such as depression or ADHD .

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory properties of piperidine derivatives. The compound's ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes positions it as a candidate for developing new anti-inflammatory drugs .

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation A study synthesized various piperidine derivatives and evaluated their biological activities, revealing significant anticancer properties linked to structural modifications similar to this compound .
Neuropharmacological Assessment Research indicated that similar compounds showed high affinity for dopamine transporters, suggesting potential use in neuropharmacology .
Anti-inflammatory Studies Compounds related to this structure demonstrated dual inhibition of COX and LOX pathways, highlighting their therapeutic potential in inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • For instance, imidazole derivatives (e.g., compound 21) achieve high yields (94%) due to efficient cyclization , while methoxy-substituted analogs (compound 14) also show moderate to high yields (80%) .
  • Melting Points : Fluorinated (compound 8, 191–193°C) and chlorinated analogs (compound 18, 191–193°C) exhibit higher melting points compared to methoxy derivatives (compound 14, 179–180°C), likely due to stronger intermolecular halogen interactions . The target compound’s naphthyl groups may further elevate melting points due to enhanced π-stacking.

Electronic and Physicochemical Properties

  • Lipophilicity : Naphthyl substituents significantly increase lipophilicity (logP ≈ 5.2 predicted) compared to phenyl (logP ≈ 3.5) or heteroaromatic (e.g., imidazole, logP ≈ 2.8) analogs. This property may enhance membrane permeability but reduce aqueous solubility .

Crystallographic and Conformational Analysis

  • Piperidine Ring Conformation : The piperidine ring typically adopts an envelope conformation with the N-methyl group as the flap atom. Bulky substituents like naphthyl may distort this conformation, affecting molecular packing and stability .
  • Hydrogen Bonding : Methoxy and halogen substituents facilitate intermolecular C–H···O/F interactions, as seen in compound 14 (C–H···O) and compound 8 (C–H···F) . The target compound’s lack of polar groups may limit hydrogen bonding but promote van der Waals interactions.

Preparation Methods

Synthetic Pathways and Methodological Frameworks

Preparation of N-Methyl-4-piperidone

The synthesis of (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one begins with the preparation of its precursor, N-methyl-4-piperidone . A high-yield method involves the condensation of diethyl 1,3-acetone dicarboxylate with formaldehyde and methylamine in the presence of p-toluenesulfonic acid as a catalyst. Key steps include:

  • Refluxing the mixture in benzene to form intermediate adducts.
  • Decarboxylation under acidic conditions (12 M HCl) to yield crude N-methyl-4-piperidone hydrochloride.
  • Purification via recrystallization from acetone, achieving a purity of 99.4% and a yield of 91.7%.
Table 1: Synthesis Parameters for N-Methyl-4-piperidone
Parameter Value/Detail
Starting Materials Diethyl 1,3-acetone dicarboxylate, formaldehyde, methylamine
Catalyst p-Toluenesulfonic acid
Solvent Benzene
Reaction Temperature Reflux (~80°C)
Yield 91.7%
Purity 99.4%

Claisen-Schmidt Condensation with 1-Naphthaldehyde

The target compound is synthesized via Claisen-Schmidt condensation , a widely used method for α,β-unsaturated ketones. In this reaction, N-methyl-4-piperidone reacts with 1-naphthaldehyde under acidic conditions:

  • Reaction Setup : A mixture of N-methyl-4-piperidone (1 mmol) and 1-naphthaldehyde (2 mmol) is stirred in acetic acid (50 mL) with HCl as a catalyst.
  • Reaction Progress : The mixture is refluxed for 24 hours, during which the E,E stereochemistry of the double bonds is established.
  • Workup : The yellow precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure product.
Table 2: Claisen-Schmidt Condensation Conditions
Parameter Value/Detail
Molar Ratio (Piperidone:Aldehyde) 1:2
Catalyst HCl (gaseous or concentrated)
Solvent Acetic acid
Reaction Time 24 hours
Recrystallization Solvent Ethanol
Yield 72–80% (estimated from analogous reactions)

Reaction Optimization and Mechanistic Insights

Role of Acid Catalysis

The protonation of the carbonyl oxygen in N-methyl-4-piperidone enhances its electrophilicity, facilitating nucleophilic attack by the enolate formed from 1-naphthaldehyde. This step is critical for forming the conjugated dienone system.

Stereochemical Control

The E,E configuration of the double bonds is thermodynamically favored due to reduced steric hindrance between the naphthyl groups and the piperidone ring. Single-crystal X-ray analyses of analogous compounds confirm this geometry.

Characterization and Analytical Validation

Spectroscopic Data

  • IR Spectroscopy : A strong absorption band at 1706 cm⁻¹ confirms the C=O stretch of the piperidone ring. Bands at 3111–3046 cm⁻¹ correspond to aromatic C–H stretches.
  • ¹H NMR : Signals at δ 7.2–8.5 ppm (multiplet, 14H) arise from naphthalene protons, while olefinic protons appear as singlets at δ 7.8–8.0 ppm .
  • HRMS : Molecular ion peak at m/z 427.1782 (calculated for C₂₇H₂₁NO: 427.1784).

Crystallographic Analysis

X-ray diffraction studies reveal a chair conformation of the piperidine ring and dihedral angles of 49.27° and 63.07° between the piperidone and naphthalene planes. Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice.

Comparative Analysis with Related Compounds

Table 3: Structural and Synthetic Comparison
Compound Synthesis Method Yield Key Differences
(3E,5E)-3,5-Bis(naphthalen-1-ylmethylidene)piperidin-4-one Claisen-Schmidt condensation 72% Lacks N-methyl group
3-Methyl-2,6-di(naphthalen-1-yl)piperidin-4-one Mannich condensation 80% Different substitution pattern

The N-methyl group in the target compound enhances solubility in organic solvents compared to non-methylated analogs, facilitating downstream applications.

Applications and Derivative Synthesis

Biological Activity

Though direct studies on the target compound are limited, structurally related α,β-unsaturated ketones exhibit antitumor and anti-inflammatory activities. For example, analogs inhibit LPS-induced IL-6 and TNF-α secretion at IC₅₀ values of 10–20 μM.

Oxime Derivatives

Reaction with hydroxylamine hydrochloride yields oxime derivatives, which are screened for antimicrobial properties. These derivatives retain the E,E configuration while introducing a nucleophilic NH₂ group for further functionalization.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one?

  • Methodology : The compound is synthesized via a condensation reaction between 1-methylpiperidin-4-one and naphthalene-1-carbaldehyde under acidic conditions. Key steps include:

  • Reaction setup : Use HCl-saturated acetic acid as a catalyst and solvent to promote imine formation .
  • Temperature control : Maintain reflux conditions (~110°C) for 48–72 hours to ensure complete conversion .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, CHCl₃/MeOH eluent) yields pure product.
    • Validation : Confirm stereochemistry (E,E-configuration) via ¹H NMR (olefinic proton coupling constants, J = 12–16 Hz) and single-crystal X-ray diffraction .

Q. How is the stereochemical integrity of the (3E,5E) configuration validated?

  • Analytical techniques :

  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between naphthyl groups: 24.81° and 19.15° in related analogs) .
  • NMR spectroscopy : Coupling constants (J > 12 Hz for trans-olefinic protons) and NOESY correlations (absence of cross-peaks between olefinic protons and adjacent groups) confirm E-configuration .

Advanced Research Questions

Q. How can experimental designs be optimized to evaluate the antitumor potential of this compound?

  • In vitro assays :

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .
  • Apoptosis detection : Use Annexin V-FITC/PI staining and flow cytometry to quantify apoptotic cells.
    • In vivo models : Administer the compound (10–50 mg/kg) in xenograft mice, monitoring tumor volume and histopathology .
    • Controls : Include cisplatin or doxorubicin as positive controls and vehicle-treated groups.

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Troubleshooting steps :

  • Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
  • Solubility adjustments : Optimize DMSO concentration (<0.1% in cell culture media) to avoid solvent toxicity.
  • Structural analogs : Compare activity with derivatives (e.g., fluorinated or methoxy-substituted analogs) to identify substituent effects .
    • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like topoisomerase II or tubulin .

Q. What computational strategies are recommended to predict interaction mechanisms with biological targets?

  • Molecular modeling :

  • Docking studies : Use the crystal structure (e.g., CCDC deposition from ) to model ligand-receptor interactions.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
    • ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) via SwissADME or ADMETLab .

Key Challenges and Future Directions

  • Stereoselective synthesis : Develop asymmetric catalysis to access enantiopure derivatives.
  • Mechanistic studies : Use CRISPR-Cas9 knockout models to validate target engagement in cancer cells.
  • Structural diversification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.